9Z-octadecenoic acid, 2-[(1-oxoheptadecyl)oxy]-1-[[(1-oxoheptadecyl)oxy]methyl]ethyl ester
Overview
Description
- Its chemical formula is C55H104O6 , and its molecular weight is approximately 861.41 g/mol .
- The compound’s structure combines hydrophilic and hydrophobic regions, making it suitable for various applications.
1,3-Diheptadecanoyl-2-Oleoyl-rac-glycerol: (CAS: 869990-15-8) is an amphiphilic molecule composed of a glycerol backbone and two fatty acid chains: one heptadecanoyl (C17) and one oleoyl (C18:1) chain .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for 1,3-Diheptadecanoyl-2-Oleoyl-rac-glycerol are not readily available in the literature.
- industrial production methods likely involve enzymatic or chemical esterification of glycerol with heptadecanoic and oleic acids.
Chemical Reactions Analysis
Reactions: As an ester, this compound can undergo various reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: Hydrolysis yields glycerol and the corresponding fatty acids.
Scientific Research Applications
Drug Delivery: Monoolein (1-Oleoyl-rac-glycerol), a related compound, is used in developing nanoparticulate liquid dispersions for drug delivery .
Biological Studies: Investigating the interactions of this compound with cell membranes and lipid bilayers.
Industrial Applications: Potential use in emulsions, cosmetics, and pharmaceutical formulations.
Mechanism of Action
- The compound’s mechanism of action likely involves its amphiphilic nature, affecting lipid-based processes.
- It may interact with cell membranes, influencing membrane fluidity and permeability.
Comparison with Similar Compounds
- Unfortunately, detailed comparisons with similar compounds are scarce in the literature.
Similar Compounds: Other glycerol esters, such as monoolein and monopalmitin.
Properties
IUPAC Name |
1,3-di(heptadecanoyloxy)propan-2-yl (Z)-octadec-9-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52(50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)51-60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25,28,52H,4-24,26-27,29-51H2,1-3H3/b28-25- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVPRHCZJFIBIM-FVDSYPCUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H104O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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